Cas no 1805552-27-5 (5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride)

5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—a difluoromethyl group, an iodo substituent, a nitro group, and a reactive sulfonyl chloride moiety—make it a versatile intermediate in medicinal chemistry and agrochemical research. The electron-withdrawing nitro and sulfonyl chloride groups enhance its reactivity in nucleophilic substitution and cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability in bioactive compounds. The iodine atom provides a handle for further functionalization via metal-catalyzed couplings. This compound is particularly valuable for constructing complex heterocyclic systems with tailored electronic and steric properties.
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride structure
1805552-27-5 structure
Product Name:5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride
CAS No:1805552-27-5
MF:C6H2ClF2IN2O4S
MW:398.510358333588
CID:4892723
Update Time:2025-06-13

5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride
    • Inchi: 1S/C6H2ClF2IN2O4S/c7-17(15,16)4-3(10)2(5(8)9)1-11-6(4)12(13)14/h1,5H
    • InChI Key: KGOBXYRBADNIHS-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=CN=C(C=1S(=O)(=O)Cl)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 398
  • XLogP3: 2.3
  • Topological Polar Surface Area: 101

5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023540-250mg
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride
1805552-27-5 95%
250mg
$931.00 2022-04-01
Alichem
A029023540-500mg
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride
1805552-27-5 95%
500mg
$1,617.60 2022-04-01
Alichem
A029023540-1g
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride
1805552-27-5 95%
1g
$2,750.25 2022-04-01

5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride Related Literature

Additional information on 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride

Research Brief on 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride (CAS: 1805552-27-5) in Chemical Biology and Pharmaceutical Applications

The compound 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride (CAS: 1805552-27-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This sulfonyl chloride derivative, characterized by the presence of difluoromethyl, iodo, and nitro functional groups, serves as a valuable intermediate in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.

One of the key research areas involving this compound is its role as a building block for the synthesis of heterocyclic compounds. The presence of the sulfonyl chloride group allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores. Recent publications have highlighted its utility in the construction of pyridine-based scaffolds, which are prevalent in many FDA-approved drugs. For instance, a 2023 study demonstrated its use in the synthesis of novel PI3K inhibitors, showcasing its potential in oncology drug discovery.

In addition to its synthetic applications, 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride has been investigated for its biochemical properties. The difluoromethyl group is known to enhance metabolic stability and bioavailability, making it a desirable feature in drug design. Recent in vitro studies have shown that derivatives of this compound exhibit promising activity against specific enzyme targets, such as tyrosine kinases and proteases. These findings underscore its potential as a lead compound for further optimization.

Another notable aspect of this compound is its role in chemical biology probes. Researchers have utilized its reactive sulfonyl chloride group to label proteins and other biomolecules, enabling the study of protein-protein interactions and cellular pathways. A 2024 study published in Journal of Medicinal Chemistry reported the development of a fluorescent probe based on this scaffold, which was used to visualize kinase activity in live cells. This application highlights its versatility beyond traditional drug discovery.

Despite its promising attributes, challenges remain in the handling and storage of 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride due to its sensitivity to moisture and light. Recent advancements in synthetic methodologies have addressed some of these issues, with researchers developing more stable derivatives or alternative synthetic routes. For example, a 2023 patent application described a novel protective group strategy to improve the compound's stability during storage and transportation.

In conclusion, 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride (CAS: 1805552-27-5) represents a valuable tool in modern chemical biology and pharmaceutical research. Its unique reactivity and structural features make it a versatile intermediate for drug discovery and biochemical studies. Ongoing research continues to explore its full potential, with recent studies emphasizing its applications in kinase inhibitor development and chemical probe design. As the field advances, this compound is likely to play an increasingly important role in the discovery of next-generation therapeutics.

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